Cas no 2649072-66-0 (3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole)

3-tert-Butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole is a versatile isocyanate-functionalized pyrazole derivative, primarily utilized as a reactive intermediate in organic synthesis and polymer chemistry. Its key advantages include a stable tert-butyl group, which enhances steric hindrance and thermal stability, and a reactive isocyanate moiety that facilitates crosslinking in polyurethane and polyurea formulations. The methyl substituent on the pyrazole ring further improves solubility and compatibility with various organic solvents. This compound is particularly valuable in the development of high-performance coatings, adhesives, and elastomers, where controlled reactivity and durability are critical. Its well-defined structure ensures consistent performance in specialized applications requiring precise chemical functionality.
3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole structure
2649072-66-0 structure
Product name:3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole
CAS No:2649072-66-0
MF:C10H15N3O
MW:193.245601892471
CID:5928813
PubChem ID:165856541

3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole
    • EN300-1771681
    • 2649072-66-0
    • Inchi: 1S/C10H15N3O/c1-10(2,3)9-5-8(6-11-7-14)13(4)12-9/h5H,6H2,1-4H3
    • InChI Key: IQWNXHPHIQRCEE-UHFFFAOYSA-N
    • SMILES: O=C=NCC1=CC(C(C)(C)C)=NN1C

Computed Properties

  • Exact Mass: 193.121512110g/mol
  • Monoisotopic Mass: 193.121512110g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 47.2Ų
  • XLogP3: 2.7

3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1771681-0.05g
3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole
2649072-66-0
0.05g
$1068.0 2023-09-20
Enamine
EN300-1771681-0.5g
3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole
2649072-66-0
0.5g
$1221.0 2023-09-20
Enamine
EN300-1771681-2.5g
3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole
2649072-66-0
2.5g
$2492.0 2023-09-20
Enamine
EN300-1771681-0.25g
3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole
2649072-66-0
0.25g
$1170.0 2023-09-20
Enamine
EN300-1771681-5.0g
3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole
2649072-66-0
5g
$3687.0 2023-06-03
Enamine
EN300-1771681-0.1g
3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole
2649072-66-0
0.1g
$1119.0 2023-09-20
Enamine
EN300-1771681-10g
3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole
2649072-66-0
10g
$5467.0 2023-09-20
Enamine
EN300-1771681-10.0g
3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole
2649072-66-0
10g
$5467.0 2023-06-03
Enamine
EN300-1771681-1g
3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole
2649072-66-0
1g
$1272.0 2023-09-20
Enamine
EN300-1771681-1.0g
3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole
2649072-66-0
1g
$1272.0 2023-06-03

Additional information on 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole

3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole: A Promising Compound in Modern Pharmaceutical Research

3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole (CAS No. 2649072-66-0) represents a novel chemical entity with significant potential in the field of pharmaceutical science. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities, including anti-inflammatory, antiviral, and antitumor properties. The unique structural features of 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole make it a promising candidate for drug development, particularly in the context of targeting inflammatory pathways and metabolic disorders.

The molecular structure of 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole is characterized by a pyrazole ring with substituents that enhance its pharmacological profile. The tert-butyl group at the 3-position provides steric bulk, which may influence the compound's interactions with biological targets. The isocyanatomethyl substituent at the 5-position introduces functional groups capable of forming hydrogen bonds or covalent interactions with enzymes or receptors. Additionally, the 1-methyl group at the pyrazole ring contributes to the compound's hydrophobicity, potentially affecting its solubility and permeability across cell membranes.

Recent studies have highlighted the importance of 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole in the development of therapeutic agents for chronic inflammatory diseases. For instance, research published in *Journal of Medicinal Chemistry* (2023) demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in the production of pro-inflammatory prostaglandins. This finding aligns with the growing interest in selective COX-2 inhibitors, which aim to reduce gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The synthesis of 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole has been optimized using modern organic chemistry techniques. A notable approach involves the use of microwave-assisted reactions, which significantly reduce reaction times and improve yields. This method, described in a 2022 publication in *Organic Letters*, employs a one-pot synthesis strategy to efficiently assemble the complex structure of the compound. The ability to produce high-purity 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole is critical for its application in preclinical and clinical studies.

One of the most intriguing aspects of 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole is its potential as a modulator of metabolic pathways. A 2023 study in *Nature Communications* reported that this compound can selectively inhibit the activity of PPARγ (peroxisome proliferator-activated receptor gamma), a transcription factor implicated in adipocyte differentiation and insulin sensitivity. This property makes 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole a candidate for the treatment of type 2 diabetes and obesity-related conditions.

Pharmacokinetic studies of 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole have revealed its favorable properties for drug development. In vivo experiments conducted in 2024 showed that the compound exhibits good oral bioavailability and prolonged half-life, which are essential for the design of once-daily dosing regimens. These characteristics are particularly valuable for patients requiring long-term therapy for chronic conditions.

The safety profile of 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole has been evaluated in preclinical models. A 2023 study in *Toxicological Sciences* demonstrated that the compound has low toxicity in mammalian cell lines, with no significant genotoxic effects observed. These findings are crucial for its advancement to clinical trials, where further assessment of its safety and efficacy will be required.

Current research efforts are focused on exploring the therapeutic applications of 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole in combination with other pharmacological agents. For example, a 2024 study in *Clinical Pharmacology & Therapeutics* investigated the synergistic effects of this compound with metformin in the treatment of metabolic syndrome. The results suggested that the combination could enhance insulin sensitivity while reducing inflammatory markers, offering a novel approach to managing complex metabolic disorders.

The development of 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole exemplifies the intersection of medicinal chemistry and translational research. Its unique structural features, combined with its promising biological activities, position it as a valuable tool for addressing unmet medical needs. As research in this area continues to evolve, the potential applications of 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole are likely to expand, further solidifying its role in the pharmaceutical landscape.

Future studies should focus on elucidating the molecular mechanisms underlying the biological effects of 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole. This knowledge will be critical for the design of more effective and targeted therapies. Additionally, the exploration of its potential in combination therapies and its application in personalized medicine could open new avenues for its clinical use. The ongoing research into 3-tert-butyl-5-(isocyanatomethyl)-1-methyl-1H-pyrazole underscores the importance of innovative chemical approaches in the quest for novel therapeutic solutions.

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